Enantiomeric Purity: (S)- vs. (R)- Configuration
For programs requiring enantiopure building blocks, the (S)-enantiomer (CAS 1213495-11-4) and the (R)-enantiomer (CAS 1213919-89-1) are each commercially specified at 98% purity by independent suppliers . This defined chiral specification eliminates the uncertainty introduced by racemic 4-aminochromane-7-carboxylic acid hydrochloride (CAS 2838197-99-0), which is sold as a racemate without a stated enantiomeric ratio . In the context of GlyT1 inhibitor SAR, the Amberg et al. (2018) study demonstrated that specific chiral aminotetralines and aminochromanes exhibit stereochemistry-dependent GlyT1 inhibition, supporting the need for single-enantiomer building blocks in hit-to-lead optimization [1].
| Evidence Dimension | Vendor-specified enantiomeric purity (HPLC area%) |
|---|---|
| Target Compound Data | (S)-enantiomer: 98% purity; (R)-enantiomer: 98% purity |
| Comparator Or Baseline | Racemic 4-aminochromane-7-carboxylic acid hydrochloride: purity not quantified as enantiomeric excess by standard vendors |
| Quantified Difference | Single enantiomer specification vs. racemate of undefined enantiomeric composition |
| Conditions | Commercial supplier specifications (Leyan, AKSci); no independent orthogonal assay data publicly available |
Why This Matters
In enantioselective SAR studies, undefined enantiomeric composition can lead to irreproducible biological results, making the defined 98% single-enantiomer grades the only appropriate choice for chiral-pool synthesis.
- [1] Amberg, W., Lange, U. E. W., Ochse, M., et al. (2018). Discovery of Novel Aminotetralines and Aminochromanes as Selective and Competitive Glycine Transporter 1 (GlyT1) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7503–7524. View Source
